3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
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Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[35]nonan-1-one is a complex heterocyclic compound that features a pyrazole ring fused with a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The spirocyclic system adds rigidity to the molecule, potentially enhancing its selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one
- 3-(1-ethyl-1H-pyrazol-4-yl)-7-thia-2-azaspiro[3.5]nonan-1-one
- 3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]octan-1-one
Uniqueness
3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one is unique due to its specific combination of a pyrazole ring and a spirocyclic system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-15-8-9(7-13-15)10-12(11(16)14-10)3-5-17-6-4-12/h7-8,10H,2-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZNIXJGVRSQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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